2-Bromo-5-(tert-butyl)aniline

Catalog No.
S997196
CAS No.
58164-14-0
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(tert-butyl)aniline

CAS Number

58164-14-0

Product Name

2-Bromo-5-(tert-butyl)aniline

IUPAC Name

2-bromo-5-tert-butylaniline

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3

InChI Key

MFHJEGCTVQZAGP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)N

2-Bromo-5-(tert-butyl)aniline is an organic compound with the molecular formula C₁₀H₁₄BrN. It features a bromine atom and a tert-butyl group attached to an aniline structure, which consists of a benzene ring bonded to an amino group. This compound is characterized by its unique structural attributes, which influence its chemical behavior and potential applications in various fields.

, primarily due to the presence of the bromine atom and the amino group. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
  • Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like hydrazine in the presence of palladium on carbon, as demonstrated in studies where it was obtained efficiently under microwave irradiation and conventional heating methods .
  • Electrophilic Aromatic Substitution: The amino group can direct electrophiles to ortho and para positions on the benzene ring, allowing for further functionalization.

The biological activity of 2-Bromo-5-(tert-butyl)aniline has been explored in various studies. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, CYP2C9, and CYP2D6 . This indicates potential implications in pharmacology, particularly in drug metabolism and interactions.

The synthesis of 2-Bromo-5-(tert-butyl)aniline can be achieved through several methods:

  • Direct Bromination: Starting from 5-(tert-butyl)aniline, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Reduction of Nitro Compounds: As noted in research, 2-bromo-5-(tert-butyl)aniline can be synthesized by reducing 2-bromo-5-nitroaniline using hydrazine in the presence of a catalyst like palladium on carbon .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation, allowing for rapid synthesis under specific conditions .

2-Bromo-5-(tert-butyl)aniline finds applications in various fields:

  • Pharmaceutical Industry: Its role as a cytochrome P450 inhibitor makes it valuable for drug development and testing.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Material Science: The compound may be used in developing specialized polymers or materials due to its unique chemical properties.

Research into the interaction of 2-Bromo-5-(tert-butyl)aniline with biological systems has highlighted its inhibitory effects on specific cytochrome P450 enzymes. Such interactions are crucial for understanding its pharmacokinetics and potential side effects when used in medicinal applications . Further studies may explore its interactions with other biological targets.

Several compounds share structural similarities with 2-Bromo-5-(tert-butyl)aniline. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesSimilarity Index
2-Bromo-4-(tert-butyl)anilineC₁₀H₁₄BrNBromine at position 2; tert-butyl at position 40.92
2,6-Dibromo-4-(tert-butyl)anilineC₁₀H₁₄Br₂NTwo bromine substituents; tert-butyl at position 40.85
3-Bromo-4-(tert-butyl)anilineC₁₀H₁₄BrNBromine at position 3; tert-butyl at position 40.83
4-Bromo-3-(tert-butyl)anilineC₁₀H₁₄BrNBromine at position 4; tert-butyl at position 30.81

The unique placement of the bromine atom and tert-butyl group in 2-Bromo-5-(tert-butyl)aniline distinguishes it from these similar compounds, influencing its reactivity and biological properties.

XLogP3

3.6

Wikipedia

2-Bromo-5-tert-butylaniline

Dates

Modify: 2023-08-16

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